5-Ethyl-1-((cyclohexylmethoxy)methyl-6-(phenylthio)-2-thiouracil
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Overview
Description
5-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)-2-thiouracil is an organic compound that belongs to the class of thiouracils. Thiouracils are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a unique combination of functional groups, including an ethyl group, a cyclohexylmethoxy group, and a phenylthio group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)-2-thiouracil typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiouracil core: This can be achieved by reacting ethyl isothiocyanate with a suitable amine to form the thiourea intermediate, which is then cyclized to form the thiouracil core.
Introduction of the cyclohexylmethoxy group: This step involves the alkylation of the thiouracil core with cyclohexylmethanol under basic conditions to introduce the cyclohexylmethoxy group.
Introduction of the phenylthio group: The final step involves the thiolation of the thiouracil core with a phenylthiol reagent under oxidative conditions to introduce the phenylthio group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)-2-thiouracil can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiouracil core can be reduced to form dihydrothiouracil derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiouracil derivatives.
Substitution: Various alkyl or aryl-substituted thiouracil derivatives.
Scientific Research Applications
5-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)-2-thiouracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)-2-thiouracil involves its interaction with specific molecular targets and pathways. The thiouracil core can interact with enzymes and receptors, modulating their activity. The phenylthio group can enhance the compound’s binding affinity to its targets, while the cyclohexylmethoxy group can improve its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-1-((phenethyloxy)methyl)-6-(phenylthio)uracil: Similar structure but with a phenethyloxy group instead of a cyclohexylmethoxy group.
1-[(Cyclohexyloxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4(1H,3H)-pyrimidinedione: Similar structure but with a pyrimidinedione core instead of a thiouracil core.
Uniqueness
5-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)-2-thiouracil is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylmethoxy group enhances its lipophilicity, while the phenylthio group contributes to its biological activity.
Properties
CAS No. |
144410-26-4 |
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Molecular Formula |
C20H26N2O2S2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1-(cyclohexylmethoxymethyl)-5-ethyl-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C20H26N2O2S2/c1-2-17-18(23)21-20(25)22(14-24-13-15-9-5-3-6-10-15)19(17)26-16-11-7-4-8-12-16/h4,7-8,11-12,15H,2-3,5-6,9-10,13-14H2,1H3,(H,21,23,25) |
InChI Key |
RCGCEULDUYAHNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)COCC2CCCCC2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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